(4-(5-Bromopyridin-3-yl)phenyl)methanol
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Overview
Description
(4-(5-Bromopyridin-3-yl)phenyl)methanol is an organic compound with the molecular formula C12H10BrNO It consists of a bromopyridine moiety attached to a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Bromopyridin-3-yl)phenyl)methanol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Suzuki Coupling Reaction: The 5-bromopyridine is then subjected to a Suzuki coupling reaction with a boronic acid derivative of phenylmethanol. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Purification: The resulting product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-(5-Bromopyridin-3-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: (4-(5-Bromopyridin-3-yl)phenyl)aldehyde or (4-(5-Bromopyridin-3-yl)phenyl)carboxylic acid.
Reduction: (4-(5-Bromopyridin-3-yl)phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(5-Bromopyridin-3-yl)phenyl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (4-(5-Bromopyridin-3-yl)phenyl)methanol depends on its specific application:
Medicinal Chemistry: It may act by modulating specific molecular targets such as enzymes or receptors involved in disease pathways.
Materials Science: The compound’s electronic properties are exploited in the design of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
- (4-(5-Chloropyridin-3-yl)phenyl)methanol
- (4-(5-Fluoropyridin-3-yl)phenyl)methanol
- (4-(5-Iodopyridin-3-yl)phenyl)methanol
Uniqueness
(4-(5-Bromopyridin-3-yl)phenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. This makes it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
[4-(5-bromopyridin-3-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZDAEFCCNUMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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